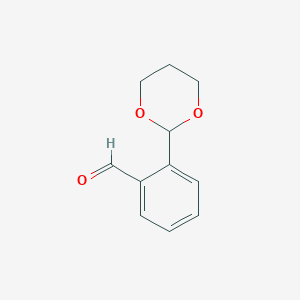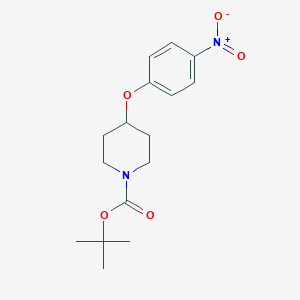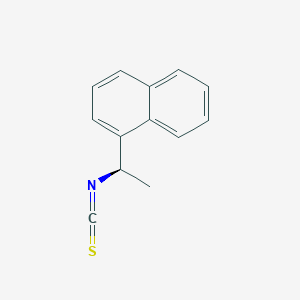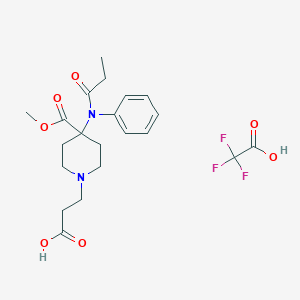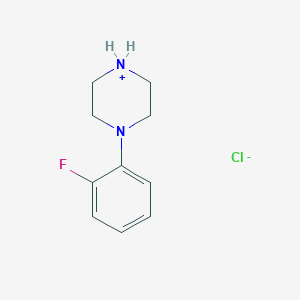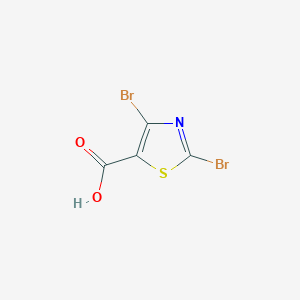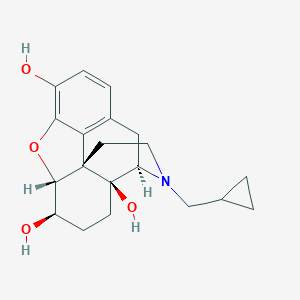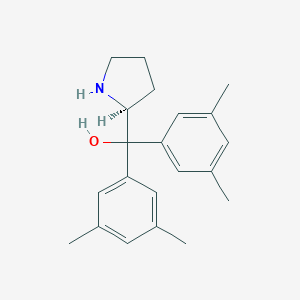
1-(m-Astatobenzyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(m-Astatobenzyl)guanidine, also known as MABG, is a radiopharmaceutical agent that is used in nuclear medicine for diagnostic purposes. It is a molecule that contains the radioactive isotope Astatine-211, which emits alpha particles and has a short half-life of 7.2 hours. MABG is used in the diagnosis and treatment of certain types of cancer, particularly neuroendocrine tumors that express the norepinephrine transporter (NET).
Mecanismo De Acción
The mechanism of action of 1-(m-Astatobenzyl)guanidine involves its binding to the norepinephrine transporter (NET) on the surface of neuroendocrine tumor cells. Once 1-(m-Astatobenzyl)guanidine is taken up by the tumor cells, it emits alpha particles that cause DNA damage and cell death. This makes 1-(m-Astatobenzyl)guanidine an effective therapeutic agent for the treatment of neuroendocrine tumors.
Biochemical and Physiological Effects:
1-(m-Astatobenzyl)guanidine has been shown to have a high affinity for the norepinephrine transporter (NET) and is rapidly taken up by neuroendocrine tumor cells. The alpha particles emitted by 1-(m-Astatobenzyl)guanidine cause DNA damage and cell death, leading to the destruction of tumor cells. 1-(m-Astatobenzyl)guanidine has a short half-life of 7.2 hours, which limits its exposure to healthy tissues and reduces the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(m-Astatobenzyl)guanidine is its high affinity for the norepinephrine transporter (NET), which makes it an effective diagnostic and therapeutic agent for neuroendocrine tumors. 1-(m-Astatobenzyl)guanidine has a short half-life, which limits its exposure to healthy tissues and reduces the risk of side effects. However, the synthesis of 1-(m-Astatobenzyl)guanidine is complex and requires specialized equipment and expertise. The short half-life of 1-(m-Astatobenzyl)guanidine also limits its use in long-term studies.
Direcciones Futuras
There are several future directions for the use of 1-(m-Astatobenzyl)guanidine in nuclear medicine. One area of research is the development of new precursors for 1-(m-Astatobenzyl)guanidine synthesis that are more efficient and cost-effective. Another area of research is the optimization of 1-(m-Astatobenzyl)guanidine dosing and treatment protocols for neuroendocrine tumors. Additionally, there is ongoing research into the use of 1-(m-Astatobenzyl)guanidine for the diagnosis and treatment of other types of cancer that express the norepinephrine transporter (NET). Finally, there is potential for the use of 1-(m-Astatobenzyl)guanidine in combination with other therapeutic agents to enhance its effectiveness in treating neuroendocrine tumors.
Métodos De Síntesis
The synthesis of 1-(m-Astatobenzyl)guanidine involves the reaction of astatine-211 with a precursor molecule that has a guanidine functional group. One of the most common precursors used for 1-(m-Astatobenzyl)guanidine synthesis is m-iodobenzylguanidine (MIBG). The reaction between astatine-211 and MIBG is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain pure 1-(m-Astatobenzyl)guanidine.
Aplicaciones Científicas De Investigación
1-(m-Astatobenzyl)guanidine has been extensively studied for its diagnostic and therapeutic applications in nuclear medicine. It is used for imaging and treating neuroendocrine tumors, which are rare and difficult to diagnose. These tumors express the norepinephrine transporter (NET), which is responsible for the uptake of norepinephrine into cells. 1-(m-Astatobenzyl)guanidine is a radiolabeled analog of norepinephrine that binds to the NET and is taken up by the tumor cells. This allows for the visualization of the tumor using nuclear imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propiedades
Número CAS |
127367-45-7 |
|---|---|
Nombre del producto |
1-(m-Astatobenzyl)guanidine |
Fórmula molecular |
C8H10AtN3 |
Peso molecular |
359.17 g/mol |
Nombre IUPAC |
[3-[(diaminomethylideneamino)methyl]phenyl](211At)astatine-211 |
InChI |
InChI=1S/C8H10AtN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+1 |
Clave InChI |
IYQVCXUVFGAHEZ-QBZHADDCSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[211At])CN=C(N)N |
SMILES |
C1=CC(=CC(=C1)[At])CN=C(N)N |
SMILES canónico |
C1=CC(=CC(=C1)[At])CN=C(N)N |
Sinónimos |
1-(3-astatobenzyl)guanidine 1-(m-astatobenzyl)guanidine 211At-MABG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




